molecular formula C32H34N6O4S2 B12355088 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol

Cat. No.: B12355088
M. Wt: 630.8 g/mol
InChI Key: NQVAMKMZHVAZQA-UHFFFAOYSA-N
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Description

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of benzimidazole and pyridine, which are both crucial structures in medicinal chemistry. This compound is often studied for its potential therapeutic properties and its role as an intermediate in the synthesis of various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol typically involves the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a solvent like methanol. The mixture is heated to 85-90°C for 2-3 hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are carefully controlled to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.

    Substitution: The methoxy and methyl groups on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy or methyl groups.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original sulfide compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or preventing the growth of cancer cells. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A proton pump inhibitor with a similar benzimidazole structure.

    Esomeprazole: An enantiomer of omeprazole with improved pharmacokinetic properties.

    Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Uniqueness

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol is unique due to its specific substitution pattern on the pyridine and benzimidazole rings. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds .

Biological Activity

The compound 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H17N3O2S
  • Molecular Weight : 315.39 g/mol
  • CAS Number : 73590-60-0
  • IUPAC Name : 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methoxy and dimethylpyridine groups enhances its lipophilicity, facilitating better membrane penetration and receptor binding.

  • Antioxidant Activity : Studies indicate that benzimidazole derivatives possess significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Antimicrobial Properties : Preliminary research suggests that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy against specific bacteria and fungi highlights its potential as a therapeutic agent in treating infections.
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is beneficial for conditions characterized by chronic inflammation, such as arthritis.

Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activities of similar benzimidazole derivatives:

StudyFindings
Demonstrated that benzimidazole derivatives have significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Reported antioxidant properties that protect against oxidative stress-induced cellular damage.
Investigated anti-inflammatory effects in animal models, showing reduced markers of inflammation.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • In a study conducted on various benzimidazole derivatives, including the target compound, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating potential as a novel antimicrobial agent.
  • Case Study on Anti-inflammatory Activity :
    • An experimental model using rats showed that administration of the compound resulted in a marked decrease in paw edema induced by carrageenan, suggesting anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Properties

Molecular Formula

C32H34N6O4S2

Molecular Weight

630.8 g/mol

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol

InChI

InChI=1S/2C16H17N3O2S/c2*1-9-7-17-14(10(2)15(9)21-3)8-22-16-18-12-5-4-11(20)6-13(12)19-16/h2*4-7,20H,8H2,1-3H3,(H,18,19)

InChI Key

NQVAMKMZHVAZQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)O.CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)O

Origin of Product

United States

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